5-Methoxy-1H-indazol-3-ol
Overview
Description
Synthesis Analysis
- Transition Metal Catalyzed Reactions : These involve using transition metals as catalysts to form indazoles. For instance, a Cu(OAc)2 -catalyzed reaction can lead to the formation of 1H-indazoles via N–N bond formation .
Molecular Structure Analysis
The molecular structure of 5-Methoxy-1H-indazol-3-ol consists of an indazole ring with a methoxy group attached at the 5-position. The methoxy group enhances its solubility in polar solvents .
Scientific Research Applications
1. Inhibitor of Nitric Oxide Synthase
5-Methoxy-1H-indazol-3-ol derivatives, like 7-methoxy-1H-indazole, have been studied for their potential as inhibitors of neuronal nitric oxide synthase. The structure of these compounds facilitates hydrogen bonding, which is crucial for their inhibitory action (Sopková-de Oliveira Santos, Collot, & Rault, 2002).
2. Enhancing Electrode Performance
5-Hydroxy-1H-indazole, a related compound, has been investigated as a film-forming additive for electrodes. Its oxidative decomposition leads to the formation of a protective film, improving the cycling performance of the electrode (Kang et al., 2014).
3. Chemical Synthesis and Diversification
3-Methoxy-2H-indazole and similar compounds have been used in the Davis-Beirut reaction, leading to the creation of N1,N2-disubstituted-1H-indazolones. These compounds are notable for their potential in further chemical diversification, such as azide-alkyne cycloaddition chemistry (Conrad et al., 2011).
4. Development of PET Probes
Derivatives of 5-Methoxy-1H-indazol-3-ol have been explored in the synthesis of PET probes. For instance, a compound was designed for imaging the enzyme PIM1, demonstrating potential in diagnostic imaging and medical research (Gao et al., 2013).
5. Antimicrobial Applications
Certain indazol-3-ols have been synthesized and evaluated for antimicrobial properties. Their effectiveness against various bacterial and fungal strains has been linked to the nature of substituents on their phenyl rings (Gopalakrishnan, Thanusu, & Kanagarajan, 2009).
6. Antimalarial Drug Development
Bis(indazol-3-ol) derivatives have been investigated as inhibitors in the biocrystallization process of hemozoin, a Plasmodium detoxification specific process. This research points towards potential applications in antimalarial drug development (Alho et al., 2009).
7. Electroactive Materials
Indazole-based materials, including methoxy-substituted derivatives, have been synthesized for their thermal, optical, electrochemical, and photoelectrical properties. These findings highlight their potential as electroactive materials in various applications (Cekaviciute et al., 2012).
8. Antitubercular Agents
1H-indazole derivatives have been designed based on bioisosteric replacement of antitubercular agents, showing promise in tuberculosis treatment. Some of these compounds have shown good in vitro activity against Mycobacterium tuberculosis (Sharma et al., 2019).
properties
IUPAC Name |
5-methoxy-1,2-dihydroindazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-12-5-2-3-7-6(4-5)8(11)10-9-7/h2-4H,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIODNHCPBUTPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451196 | |
Record name | 3-Hydroxy-5-methoxy (1H)indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-1H-indazol-3-ol | |
CAS RN |
99719-37-6 | |
Record name | 3-Hydroxy-5-methoxy (1H)indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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